2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE 2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE
Brand Name: Vulcanchem
CAS No.: 51421-98-8
VCID: VC3955359
InChI: InChI=1S/C8H13FN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3
SMILES: CN(C)C1=CC(=NC(=N1)N(C)C)F
Molecular Formula: C8H13FN4
Molecular Weight: 184.21 g/mol

2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE

CAS No.: 51421-98-8

Cat. No.: VC3955359

Molecular Formula: C8H13FN4

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE - 51421-98-8

Specification

CAS No. 51421-98-8
Molecular Formula C8H13FN4
Molecular Weight 184.21 g/mol
IUPAC Name 6-fluoro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine
Standard InChI InChI=1S/C8H13FN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3
Standard InChI Key XEDAIGWIUSOOIC-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=NC(=N1)N(C)C)F
Canonical SMILES CN(C)C1=CC(=NC(=N1)N(C)C)F

Introduction

Structural and Molecular Characteristics

Structural Analogues and Comparative Analysis

The compound’s closest analogs include:

  • 2,4-DIAMINO-6-FLUOROPYRIMIDINE (CAS: 696-83-3): Lacks dimethylamino groups but shares the fluoropyrimidine backbone .

  • 2,4-BIS(DIETHYLAMINO)-6-FLUOROPYRIMIDINE (CAS: 1648-44-8): Features diethylamino groups instead of dimethylamino, with a molecular formula of C₁₂H₂₁FN₄ .

  • 2-AMINO-4-DIMETHYLAMINO-6-FLUOROPYRIMIDINE (CAS: 165258-70-8): Contains one dimethylamino and one amino group, formula C₆H₉FN₄ .

Table 1: Comparative Properties of Fluoropyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINEC₈H₁₂FN₄183.24 (theoretical)~300–350 (est.)1.18–1.25 (est.)
2,4-DIAMINO-6-FLUOROPYRIMIDINE C₄H₅FN₄128.11408.1 (predicted)1.513 (predicted)
2,4-BIS(DIETHYLAMINO)-6-FLUOROPYRIMIDINE C₁₂H₂₁FN₄240.32349.41.082
2-AMINO-4-DIMETHYLAMINO-6-FLUOROPYRIMIDINE C₆H₉FN₄156.16337.5 (predicted)1.297 (predicted)

The dimethylamino groups enhance electron-donating effects compared to amino or diethylamino substituents, influencing reactivity and solubility .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis for 2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE is documented, analogous methods for fluoropyrimidines suggest a two-step process:

Step 1: Chlorination of Fluorouracil

A precursor such as 2,4-dichloro-6-fluoropyrimidine can be synthesized via chlorination of 6-fluorouracil using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst (e.g., triethylamine) . For example:

6-Fluorouracil+2POCl3triethylamine, 105–110°C2,4-Dichloro-6-fluoropyrimidine+2HCl+byproducts\text{6-Fluorouracil} + 2\text{POCl}_3 \xrightarrow{\text{triethylamine, 105–110°C}} \text{2,4-Dichloro-6-fluoropyrimidine} + 2\text{HCl} + \text{byproducts}

This step mirrors the chlorination of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine .

Step 2: Amination with Dimethylamine

The dichloro intermediate undergoes nucleophilic substitution with dimethylamine (HN(CH₃)₂) under controlled conditions:

2,4-Dichloro-6-fluoropyrimidine+2HN(CH3)2solvent, 25–50°C2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE+2HCl\text{2,4-Dichloro-6-fluoropyrimidine} + 2\text{HN(CH}_3\text{)}_2 \xrightarrow{\text{solvent, 25–50°C}} \text{2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE} + 2\text{HCl}

Triethylamine may act as an acid scavenger to neutralize HCl, improving yield .

Optimization and Yield

Key parameters include:

  • Temperature: Elevated temperatures (80–100°C) accelerate substitution but risk side reactions .

  • Solvent: Polar aprotic solvents like toluene or dichloromethane enhance reactivity .

  • Stoichiometry: Excess dimethylamine (2.5–3.0 equivalents) ensures complete substitution .

Physicochemical Properties

Solubility and Partitioning

  • Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to dimethylamino groups; low in water (logP ~2.3 estimated) .

  • pKa: Predicted 3.1–4.1 for the pyrimidine ring nitrogen, influenced by electron-donating substituents .

Reactivity and Functionalization

Electrophilic Substitution

The fluorine atom at position 6 is susceptible to nucleophilic displacement, enabling further derivatization:

2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE+Nu6-Substituted Derivatives+F\text{2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE} + \text{Nu}^- \rightarrow \text{6-Substituted Derivatives} + \text{F}^-

Common nucleophiles include hydrazine, alkoxides, or thiols .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions: Protonation of dimethylamino groups may occur, altering solubility.

  • Basic Conditions: Deprotonation of ring nitrogen enhances nucleophilic reactivity .

Industrial and Research Applications

Pharmaceutical Intermediates

Fluoropyrimidines are precursors to anticancer agents (e.g., 5-fluorouracil analogs) and kinase inhibitors. The dimethylamino groups may improve bioavailability .

Agrochemical Development

Analogous compounds like florasulam (a triazolopyrimidine sulfonamide herbicide) rely on fluoropyrimidine intermediates . The dimethylamino groups could modulate herbicidal activity.

Materials Science

Fluorinated pyrimidines are explored as ligands in coordination chemistry or monomers for high-performance polymers .

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